molecular formula C8H13NO3 B023970 3-Oxo-(-)-lentiginosine CAS No. 160169-49-3

3-Oxo-(-)-lentiginosine

Cat. No. B023970
CAS RN: 160169-49-3
M. Wt: 171.19 g/mol
InChI Key: LKCBJKFYFVBJCS-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-(-)-lentiginosine is a natural product derived from the plant family Rubiaceae. This compound has been shown to possess a wide range of biological activities, making it a promising candidate for use in scientific research. In

Scientific Research Applications

3-Oxo-(-)-lentiginosine has been extensively studied for its biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to possess significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-Oxo-(-)-lentiginosine is not fully understood. However, studies have shown that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various signaling pathways involved in inflammation, cancer, and oxidative stress. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to induce the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Oxo-(-)-lentiginosine in lab experiments include its broad spectrum of biological activities and its potential use in the treatment of various diseases. However, the limitations of using this compound include its low yield from the natural source and its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

Future research on 3-Oxo-(-)-lentiginosine should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, studies should be conducted to determine the optimal dosage and administration route for this compound in the treatment of various diseases. Furthermore, research should be conducted to develop more efficient methods for the synthesis of this compound to make it more readily available for scientific research.

Synthesis Methods

3-Oxo-(-)-lentiginosine can be synthesized from the plant species Psychotria lentiginosa. The plant is first extracted with a suitable solvent, and the crude extract is then subjected to chromatographic purification to isolate the pure compound. The yield of this compound from the plant is low, and therefore, synthetic methods have been developed to produce this compound in larger quantities.

properties

IUPAC Name

(1R,2S,8aR)-1,2-dihydroxy-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-6-5-3-1-2-4-9(5)8(12)7(6)11/h5-7,10-11H,1-4H2/t5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCBJKFYFVBJCS-QYNIQEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(C(C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)[C@H]([C@@H](C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461178
Record name 3-Oxo-(-)-lentiginosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160169-49-3
Record name 3-Oxo-(-)-lentiginosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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